4-Iodo-2,6-dimethylbenzaldehyde
Overview
Description
4-Iodo-2,6-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H9IO. It is used in the preparation of multiporphyrin arrays as light-harvesting model compounds and related molecular photonic devices . Its molecular weight is 260.07 .
Molecular Structure Analysis
The molecular structure of this compound consists of an iodine atom attached to the benzene ring at the 4th position, and two methyl groups attached at the 2nd and 6th positions. The benzaldehyde group is attached at the 1st position .Scientific Research Applications
Synthesis and Chemical Properties
4-Iodo-2,6-dimethylbenzaldehyde is an important compound in the field of organic chemistry, particularly in synthesis processes. For example, Akula et al. (2002) explored the synthesis of 2,4-dimethyl-5-iodobenzaldehyde, a similar compound, highlighting the challenges and novel methods in its preparation. This research underscores the complexities and innovative approaches required in synthesizing such compounds (Akula, Zhang, & Kabalka, 2002).
Ultraviolet Absorption and Environmental Impact
The study by El Dib et al. (2008) focuses on the ultraviolet absorption cross-sections of various dimethylbenzaldehydes, including 2,6-dimethylbenzaldehyde. Their findings are significant in understanding the environmental behavior and photolysis of these compounds in the troposphere, thus providing insights into their environmental impact and behavior (El Dib, Chakir, & Mellouki, 2008).
Applications in Analytical Chemistry
Shin et al. (1996) developed a technique for the determination of iodine, iodide, and iodate in aqueous solutions using derivatization of iodine in the presence of 2,6-dimethylphenol. This research illustrates the applications of derivatives of 2,6-dimethylbenzaldehyde in analytical chemistry, particularly in the sensitive detection and quantification of iodine-related compounds (Shin, Oh-Shin, Kim, & Ryu, 1996).
Safety and Hazards
Properties
IUPAC Name |
4-iodo-2,6-dimethylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLAWHSARRXXPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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